Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsiloxy)pentanedioic acid dimethyl ester is an organic compound with the molecular formula C10H20O5Si and a molecular weight of 248.35 g/mol . It is known for its unique structure, which includes a trimethylsiloxy group attached to a pentanedioic acid dimethyl ester backbone . This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of 3-(Trimethylsiloxy)pentanedioic acid dimethyl ester may involve continuous flow processes to ensure high yield and purity . The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsiloxy)pentanedioic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsiloxy)pentanedioic acid dimethyl ester has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-(Trimethylsiloxy)pentanedioic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The trimethylsiloxy group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical transformations . The ester groups can undergo hydrolysis or other reactions, leading to the formation of active intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 3-hydroxyglutarate: Similar in structure but lacks the trimethylsiloxy group.
Dimethyl 3-methoxyglutarate: Contains a methoxy group instead of the trimethylsiloxy group.
Dimethyl 3-ethoxyglutarate: Features an ethoxy group in place of the trimethylsiloxy group.
Uniqueness
3-(Trimethylsiloxy)pentanedioic acid dimethyl ester is unique due to the presence of the trimethylsiloxy group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
55590-89-1 |
---|---|
Molekularformel |
C10H20O5Si |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
dimethyl 3-trimethylsilyloxypentanedioate |
InChI |
InChI=1S/C10H20O5Si/c1-13-9(11)6-8(7-10(12)14-2)15-16(3,4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
BMHHUWIFDYJACM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CC(=O)OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.